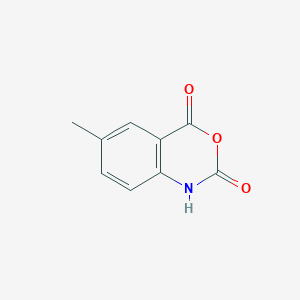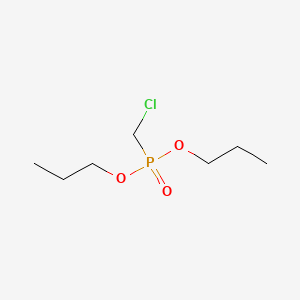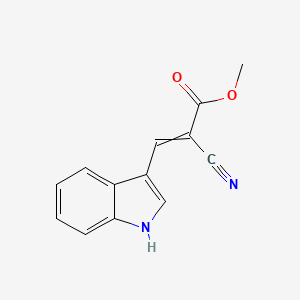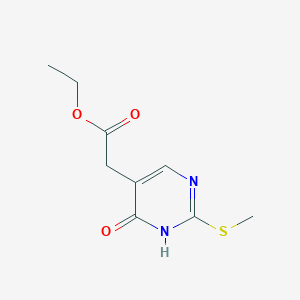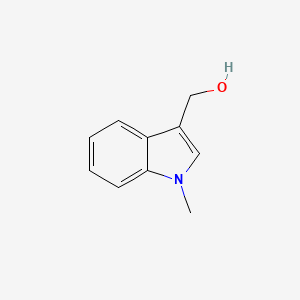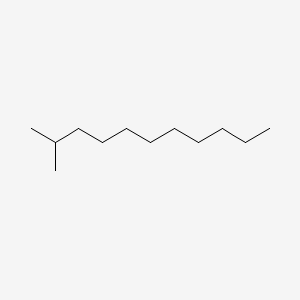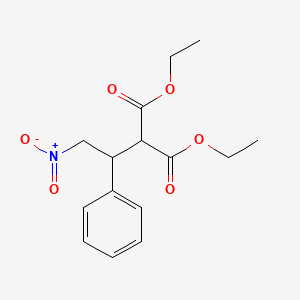
Diethyl 2-(2-nitro-1-phenylethyl)malonate
Vue d'ensemble
Description
Diethyl 2-(2-nitro-1-phenylethyl)malonate is a chemical compound with the molecular formula C15H19NO6 . It is a complex organic compound that is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(2-nitro-1-phenylethyl)malonate is represented by the linear formula C15H19NO6 . The compound has a molecular weight of 309.322 .
Physical And Chemical Properties Analysis
Diethyl 2-(2-nitro-1-phenylethyl)malonate has a molecular weight of 309.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has a topological polar surface area of 98.4 Ų, suggesting its polarity . It also has a rotatable bond count of 9 .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Diethyl 2-(2-nitro-1-phenylethyl)malonate is significantly used as a precursor in the multistage synthesis of various biologically active quinoline derivatives. These derivatives have shown potential in areas like antiviral, immunosuppressive, anticancer, and photoprotector applications. The synthesis process is notable for its rapid reaction time and room temperature conditions, making it viable for industrial-scale production (Valle et al., 2018).
Chemical Reactions and Derivatives
The molecule demonstrates varied reactivity, forming different compounds under specific conditions. For example, in thermal reactions, it can produce ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates or cyclize to form distinct quinolinyl derivatives (Täubl & Stadlbauer, 1997). Another application is observed in Michael reactions, where the molecule engages in reactions with nitro compounds, hinting at its potential as an intermediate in synthesizing other functional compounds for various uses, including in propellants and explosives (Baum & Guest, 1979).
Supramolecular Assembly and Structural Analysis
The molecule forms part of derivatives that have been studied for their crystal structures, revealing significant intramolecular interactions. These studies help in understanding the molecular behavior and potential applications in materials science and supramolecular chemistry (Shaik, Angira, & Thiruvenkatam, 2019).
Propriétés
IUPAC Name |
diethyl 2-(2-nitro-1-phenylethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-21-14(17)13(15(18)22-4-2)12(10-16(19)20)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSJEVJSPWVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310591 | |
| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-nitro-1-phenylethyl)malonate | |
CAS RN |
22975-21-9 | |
| Record name | NSC229048 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-(2-nitro-1-phenylethyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

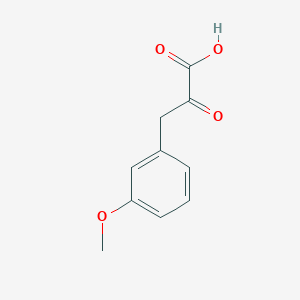
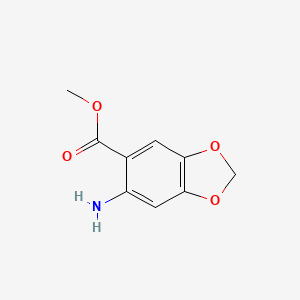
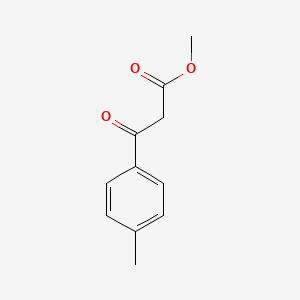

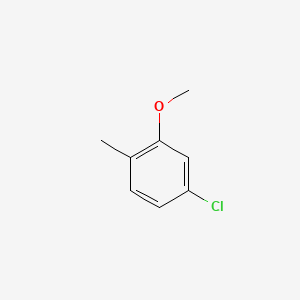
![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)
